molecular formula C18H21N3O3 B2532952 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034251-07-3

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2532952
CAS No.: 2034251-07-3
M. Wt: 327.384
InChI Key: BVHMHEXUHAOISS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.

    Pyrrolidinylation: The methoxyphenyl intermediate is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidinyl group.

    Pyrimidin-2-yloxy Addition: Finally, the compound is reacted with a pyrimidin-2-yloxy reagent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-one: This compound differs by the position of the carbonyl group.

    3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)butan-1-one: This compound has an additional carbon in the alkyl chain.

Uniqueness

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-6-3-14(4-7-15)5-8-17(22)21-12-9-16(13-21)24-18-19-10-2-11-20-18/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMHEXUHAOISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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